(4-Hydroxypyridin-3-YL)boronic acid
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Overview
Description
(4-Hydroxypyridin-3-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a hydroxyl group at the 4-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxypyridin-3-YL)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by an ortho-directing group, followed by borylation to introduce the boronic acid functionality.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes .
Types of Reactions:
Suzuki-Miyaura Coupling: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly employed compared to coupling reactions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
(4-Hydroxypyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Hydroxypyridin-3-YL)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The hydroxyl group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Pyridinylboronic Acids: Other pyridinylboronic acids, such as 2-pyridinylboronic acid and 3-pyridinylboronic acid, share similar structural features but differ in the position of the boronic acid group.
Borinic Acids: Compounds like diarylborinic acids have two C-B bonds and exhibit different reactivity and properties compared to boronic acids.
Uniqueness: (4-Hydroxypyridin-3-YL)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyridine ring, which imparts distinct reactivity and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C5H6BNO3 |
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Molecular Weight |
138.92 g/mol |
IUPAC Name |
(4-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3,9-10H,(H,7,8) |
InChI Key |
BFDQSAOKDNUDIM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC=CC1=O)(O)O |
Origin of Product |
United States |
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